molecular formula C24H16F2N4O2S B2827362 N-(2,5-difluorophenyl)-2-(11-methyl-6-oxo-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl)acetamide CAS No. 946324-18-1

N-(2,5-difluorophenyl)-2-(11-methyl-6-oxo-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl)acetamide

Cat. No.: B2827362
CAS No.: 946324-18-1
M. Wt: 462.47
InChI Key: FVSWSSGZLDKFBH-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-2-(11-methyl-6-oxo-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl)acetamide is a structurally complex acetamide derivative featuring a tricyclic core system. The molecule comprises a 2,5-difluorophenyl group linked via an acetamide bridge to a polyheterocyclic scaffold containing sulfur (thia), nitrogen (triaza), and oxygen (oxo) functionalities. Crystallographic refinement tools like SHELX may aid in resolving its 3D conformation, as these programs are widely used for small-molecule structural analysis .

Properties

IUPAC Name

N-(2,5-difluorophenyl)-2-(11-methyl-6-oxo-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16F2N4O2S/c1-13-9-16(14-5-3-2-4-6-14)20-21-22(33-23(20)28-13)24(32)30(12-27-21)11-19(31)29-18-10-15(25)7-8-17(18)26/h2-10,12H,11H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSWSSGZLDKFBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C3=C(C(=O)N(C=N3)CC(=O)NC4=C(C=CC(=C4)F)F)SC2=N1)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorophenyl)-2-(7-methyl-4-oxo-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine structure, followed by the introduction of the phenyl and difluorophenyl groups. The final step involves the acylation of the intermediate compound to form the acetamide derivative. Reaction conditions often include the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-difluorophenyl)-2-(7-methyl-4-oxo-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives with different properties.

Scientific Research Applications

N-(2,5-difluorophenyl)-2-(7-methyl-4-oxo-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)-2-(7-methyl-4-oxo-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Analogues:

N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide (Flumetsulam) Structural Differences: The 2,6-difluorophenyl group contrasts with the 2,5-difluorophenyl moiety in the target compound. Flumetsulam’s core is a triazolo-pyrimidine sulfonamide, lacking the thia-triazatricyclo system. Functional Implications: Flumetsulam is a herbicide, where the 2,6-difluoro substitution enhances binding to acetolactate synthase (ALS) enzymes in plants.

N-(2-methoxyphenyl)-2-(11-acetyl-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl)acetamide Structural Differences: This analogue () shares the tricyclic thia-triaza scaffold but substitutes the 2,5-difluorophenyl with a 2-methoxyphenyl group. The tricyclic core also differs in acetyl and dioxo substituents versus the target’s methyl and single oxo group. The acetyl group in the core may introduce steric hindrance, affecting target binding .

Core Structure Modifications

The target compound’s tricyclic system (8-thia-3,5,10-triazatricyclo[7.4.0.02,7]) is distinct from simpler heterocycles like triazolo-pyrimidines (e.g., flumetsulam) or fused pyridothienopyrimidines (e.g., compound). Key variations include:

  • Oxygen vs. Sulfur Content : The thia (sulfur) atom in the target compound may enhance metabolic stability compared to oxygen-rich analogues.
  • Substituent Positioning : The 11-methyl and 13-phenyl groups in the tricyclic core could influence π-π stacking interactions in biological targets, whereas acetyl or dioxo groups (as in ) might alter hydrogen-bonding capacity.

Data Table: Structural and Functional Comparison

Compound Name Phenyl Substituent Core Structure Features Reported Use/Implications Molecular Weight (g/mol)*
N-(2,5-difluorophenyl)-2-(11-methyl-6-oxo-13-phenyl-8-thia-3,5,10-triazatricyclo[...]acetamide (Target) 2,5-difluoro 11-methyl, 6-oxo, 13-phenyl, thia-triaza Hypothesized agrochemical/medicinal candidate ~495.5†
Flumetsulam (N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide) 2,6-difluoro Triazolo-pyrimidine sulfonamide Herbicide (ALS inhibitor) 325.3
N-(2-methoxyphenyl)-2-(11-acetyl-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[...]acetamide 2-methoxy 11-acetyl, 3,5-dioxo, thia-triaza Undisclosed (research compound) ~534.5†

*Molecular weights calculated based on molecular formulas.
†Estimated using PubChem formula-based tools.

Research Findings and Implications

Substituent Effects :

  • Fluorine at the 2,5- vs. 2,6-positions may alter target selectivity. In flumetsulam, the 2,6-configuration optimizes herbicidal activity, suggesting the target compound’s 2,5-substitution could shift its biological targets .
  • Methoxy groups () reduce lipophilicity (clogP ~2.1) compared to fluorine (clogP ~3.5), impacting pharmacokinetics .

Core Modifications :

  • The thia-triaza scaffold in the target compound likely enhances rigidity and metabolic stability versus flumetsulam’s triazolo-pyrimidine core.
  • The 11-methyl group may reduce steric clashes in binding pockets compared to the bulkier acetyl group in ’s compound .

Unanswered Questions: No direct data exist on the target compound’s synthesis, toxicity, or efficacy. Comparative studies with analogues suggest prioritizing assays for enzyme inhibition (e.g., kinases, ALS) or antimicrobial activity.

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